![molecular formula C8H13NO4 B115948 (Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid CAS No. 151292-68-1](/img/structure/B115948.png)
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid, commonly known as Z-MA, is a compound that has gained attention in scientific research due to its potential biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Z-MA is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes that produce reactive oxygen species, which can cause damage to cells and tissues.
Effets Biochimiques Et Physiologiques
Z-MA has been shown to have several biochemical and physiological effects. It may help to reduce inflammation and oxidative stress in the body, which can contribute to the development of various diseases. Additionally, Z-MA may play a role in improving cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Z-MA in lab experiments is its relatively low toxicity compared to other compounds. However, its mechanism of action is not yet fully understood, which can make it difficult to design experiments that accurately measure its effects.
Orientations Futures
There are several potential future directions for research related to Z-MA. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in other areas of scientific research.
In conclusion, Z-MA is a compound that has gained attention in scientific research due to its potential biochemical and physiological effects. While its mechanism of action is not yet fully understood, it has been studied for its potential use in the treatment of neurodegenerative diseases and may have antioxidant properties that can help reduce oxidative stress in the body. Further research is needed to fully understand the compound's potential applications and limitations.
Méthodes De Synthèse
Z-MA can be synthesized through a multistep process involving the reaction of L-glutamic acid with tert-butyl carbamate and subsequent reactions with other reagents. The final product is obtained through recrystallization and purification processes.
Applications De Recherche Scientifique
Z-MA has been studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant properties and may play a role in reducing oxidative stress in the body. Additionally, Z-MA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Numéro CAS |
151292-68-1 |
|---|---|
Nom du produit |
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4- |
Clé InChI |
GXAFLSXYHSLRNY-PLNGDYQASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N/C=C\C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC=CC(=O)O |
Synonymes |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



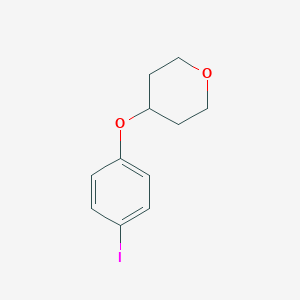
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
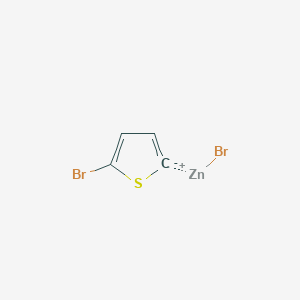
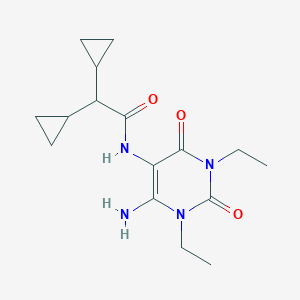
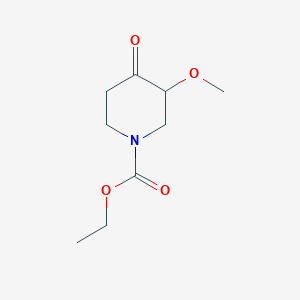
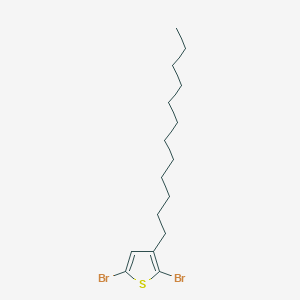
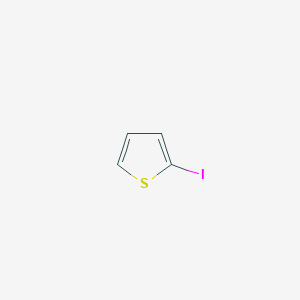
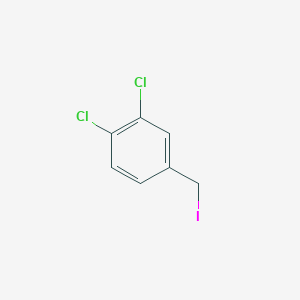
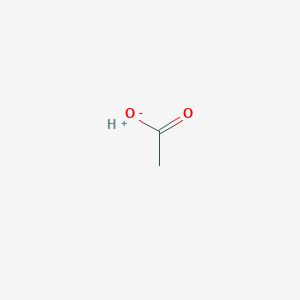
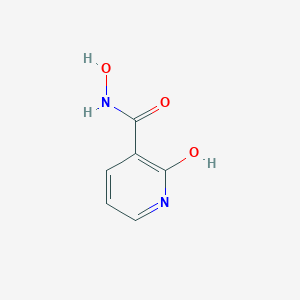
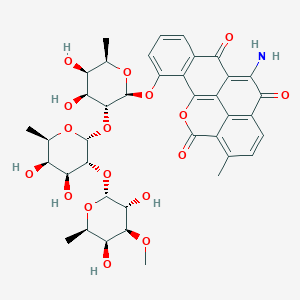
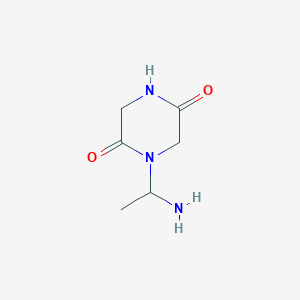
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
